molecular formula C15H23NO B011932 Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- CAS No. 19832-53-2

Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)-

Cat. No. B011932
CAS RN: 19832-53-2
M. Wt: 233.35 g/mol
InChI Key: BVHFQVFALHWYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)-, also known as MPAA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of azetidine compounds and has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the activity of certain neurotransmitters in the brain. Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- in lab experiments is its potent antitumor activity, which makes it a promising candidate for cancer drug discovery. Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- is also relatively easy to synthesize and purify, which makes it a convenient compound for research purposes. However, one of the limitations of using Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- in lab experiments is its potential toxicity, which may limit its clinical application.

Future Directions

There are several future directions for research on Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)-. One area of interest is the development of more potent and selective analogs of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- that can be used for cancer therapy. Another area of interest is the investigation of the neuroprotective effects of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- and its potential side effects.

Synthesis Methods

The synthesis of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- involves the reaction of 3-azetidinone with 1-methyl-3-pentanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)-. The purity of the final product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has been used in various scientific research studies, including drug discovery, neurobiology, and cancer research. It has been found to have potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

properties

CAS RN

19832-53-2

Product Name

Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)-

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

3-(1-methyl-3-pentylazetidin-3-yl)phenol

InChI

InChI=1S/C15H23NO/c1-3-4-5-9-15(11-16(2)12-15)13-7-6-8-14(17)10-13/h6-8,10,17H,3-5,9,11-12H2,1-2H3

InChI Key

BVHFQVFALHWYPP-UHFFFAOYSA-N

SMILES

CCCCCC1(CN(C1)C)C2=CC(=CC=C2)O

Canonical SMILES

CCCCCC1(CN(C1)C)C2=CC(=CC=C2)O

Other CAS RN

19832-53-2

synonyms

m-(1-Methyl-3-pentyl-3-azetidinyl)phenol

Origin of Product

United States

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